4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline
Overview
Description
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline, also known as 4-Bromo-N-F2E-2,6-dimethyl aniline, is a versatile organic compound that has seen a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 256.04 g/mol and a boiling point of 164.7°C. 4-Bromo-N-F2E-2,6-dimethyl aniline is a brominated aniline derivative that has been used in a variety of fields, including organic synthesis and medicinal chemistry.
Scientific Research Applications
Electrochemical Oxidation and Dimerization
The electrochemical oxidation of 4-bromo-2,6-dimethylaniline has been investigated, revealing that it undergoes distinct oxidation processes depending on the acidity of the solution. At lower acid concentrations, it leads to the formation of a dimer, demonstrating its potential application in electrochemical synthesis and the study of reaction mechanisms under varying conditions (Arias, Brillas, & Costa, 1990).
Synthesis of Aromatic Organic Intermediates
The compound has been utilized in the synthesis of dimethyl-4-bromoiodobenzenes, which are valuable aromatic organic intermediates. These intermediates find applications across various fields, highlighting the compound's role in facilitating the production of chemically significant materials (Yu, 2008).
Reagent for Coupling N-Methylated Amino Acids
BroP, a reagent for coupling N-methylated amino acids, demonstrates the usefulness of bromo-substituted compounds in peptide synthesis. This application underlines the compound's importance in pharmaceutical and biochemical research (Coste, Dufour, Pantaloni, & Castro, 1990).
Spectrochemical Analysis of Electrogenerated Cation Radicals
The study of 4-bromo-N, N-dimethylaniline cation radical provides insight into the spectrochemical analysis of electrogenerated cation radicals. This research could contribute to a better understanding of reaction mechanisms and the development of analytical techniques in electrochemistry (Oyama & Higuchi, 2002).
Understanding Photochemical Reactions
Research into the photochemistry of haloanilines, including bromo-substituted derivatives, offers valuable information on the photophysical and photochemical behaviors of these compounds. Such studies are crucial for designing synthetic methods and understanding the photodegradation of halogenated aromatic pollutants (Freccero, Fagnoni, & Albini, 2003).
properties
IUPAC Name |
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF2N/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4,9,14H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQGARNFPUPOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NCC(F)F)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,2-difluoroethyl)-2,6-dimethylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.